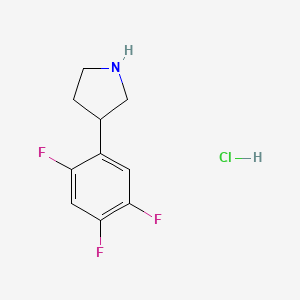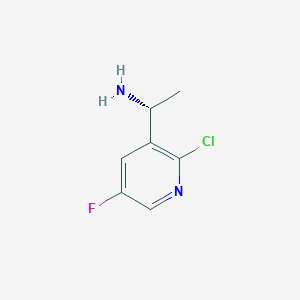
(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a chiral amine compound that features a pyridine ring substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine typically involves the introduction of the amine group to a pyridine ring that has been pre-substituted with chlorine and fluorine. One common method involves the use of a nucleophilic substitution reaction where an appropriate amine precursor reacts with a halogenated pyridine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often includes:
- Halogenation of the pyridine ring.
- Introduction of the amine group through nucleophilic substitution.
- Purification steps to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amine group to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of halogenated amines in biological systems.
Medicine
In medicine, ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including pest control and material science.
Wirkmechanismus
The mechanism of action of ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(2-Chloro-4-fluoropyridin-3-YL)ethan-1-amine
- ®-1-(2-Chloro-5-bromopyridin-3-YL)ethan-1-amine
- ®-1-(2-Chloro-5-iodopyridin-3-YL)ethan-1-amine
Uniqueness
®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This configuration can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H8ClFN2 |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
(1R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(9)3-11-7(6)8/h2-4H,10H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
CMKFVUUBASACSH-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=C(N=CC(=C1)F)Cl)N |
Kanonische SMILES |
CC(C1=C(N=CC(=C1)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
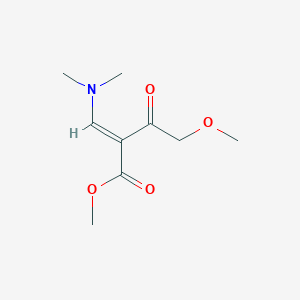
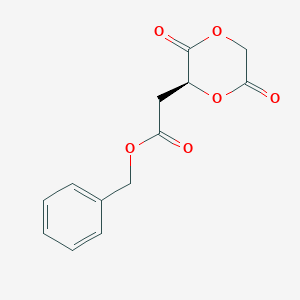

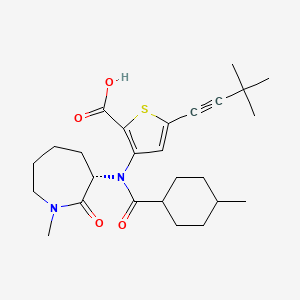
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)

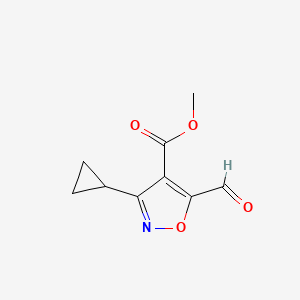
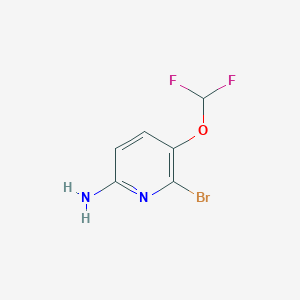
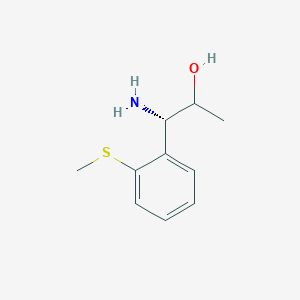
![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
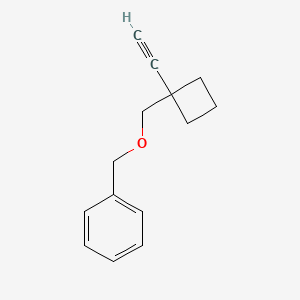
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
